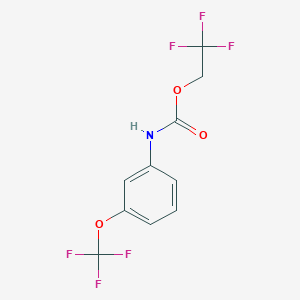

2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate

Descripción general

Descripción

2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate is a chemical compound with the CAS Number: 1087788-54-2. It has a molecular weight of 303.16 . It is stored at room temperature and has a purity of 95%. The physical form of this compound is liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate . The Inchi Code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 303.16 . The Inchi Code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

A novel method for preparing methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate in the synthesis of pesticides, demonstrates the utility of 2,2,2-trifluoroethyl derivatives in achieving high yields and purity under mild conditions. This advancement offers a cost-effective and environmentally friendly alternative to traditional synthesis methods, significantly benefiting the manufacturing of pesticides like indoxacarb (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).

Chromatography and Optical Resolution

In chromatography, 3,5-disubstituted phenylcarbamates of cellulose and amylose, related to 2,2,2-trifluoroethyl derivatives, have been used as chiral stationary phases for high-performance liquid chromatography. These compounds facilitate the resolution of optical isomers, showcasing their potential in analytical chemistry and pharmaceuticals (Y. Okamoto, R. Aburatani, & K. Hatada, 1990).

Materials Science and Polymer Research

Fluorinated organic compounds, including those with trifluoromethoxy groups, are increasingly significant in pharmaceuticals, agrochemicals, and materials science due to their strongly electron-withdrawing nature and high lipophilicity. Research into asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes introduces a new trifluoromethoxylation reagent, showcasing the method's scalability, simplicity, and broad applicability (Shuo Guo, Fei Cong, Rui-Ting Guo, Liang Wang, & P. Tang, 2017).

Novel Reagents and Catalytic Processes

The development of new trifluoromethoxylation reactions, vital for the synthesis of trifluoromethyl ethers, reflects the growing importance of these compounds in various scientific domains. Recent catalytic approaches for alkene, allylic, benzylic, and aryl trifluoromethoxylation reactions highlight the evolving techniques in the field (Katarzyna N. Lee, Johnny W Lee, & Ming‐Yu Ngai, 2018).

Advanced Synthetic Building Blocks

Trifluoromethoxylation of pyridines and pyrimidines under mild conditions opens new avenues for creating valuable scaffolds. These scaffolds can be further elaborated by amidation and palladium-catalysed cross-coupling reactions, underscoring the versatile applications of 2,2,2-trifluoroethyl derivatives in medicinal chemistry and material science (Pengju Feng, Katarzyna N. Lee, Johnny W Lee, Chengbo Zhan, & Ming‐Yu Ngai, 2016).

Safety and Hazards

The safety information for this compound indicates that it should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If skin or eye irritation occurs, get medical advice/attention .

Mecanismo De Acción

Target of Action

The primary targets of 2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that the compound contains a carbamate group, which may interact with its targets in a similar manner to other carbamate compounds .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQXJZVUKTXCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)